![molecular formula C18H23BrOP+ B14447571 Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium CAS No. 75416-92-1](/img/structure/B14447571.png)
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom, a diphenylphosphine group, and a 2,2-dimethylpropoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium typically involves the reaction of diphenylphosphine with a suitable brominated precursor. One common method is the reaction of diphenylphosphine with 2,2-dimethylpropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can undergo reduction reactions to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phosphonium salts.
Oxidation Reactions: Products include phosphine oxides.
Reduction Reactions: Products include reduced phosphine derivatives.
Scientific Research Applications
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphine-related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The phosphine group can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a ligand in catalytic processes, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,2-dimethylpropane: An isomer of bromopentane, known for its use in organic synthesis.
2-Bromo-2-methylpropane: Used in the synthesis of various organic compounds and as a reagent in organic chemistry.
1-Bromo-2,2-dimethoxypropane: Another related compound with applications in organic synthesis.
Uniqueness
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium is unique due to its combination of a phosphine group with a brominated alkyl chain. This structure imparts distinct chemical reactivity and potential for forming coordination complexes, making it valuable in catalysis and other applications.
Properties
CAS No. |
75416-92-1 |
|---|---|
Molecular Formula |
C18H23BrOP+ |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
bromo-(2,2-dimethylpropoxymethyl)-diphenylphosphanium |
InChI |
InChI=1S/C18H23BrOP/c1-18(2,3)14-20-15-21(19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3/q+1 |
InChI Key |
APJSNBLRPLRBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


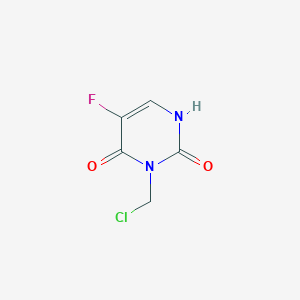
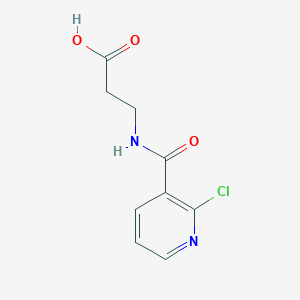
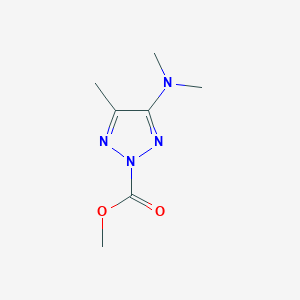
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
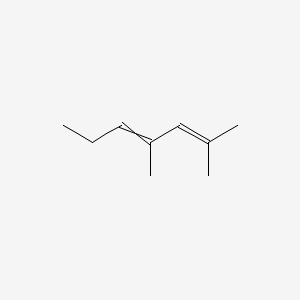
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
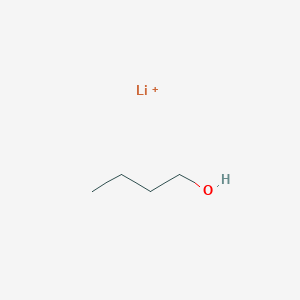
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)




![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)

